molecular formula C17H13NO2 B3241425 3-Methylquinolin-8-yl benzoate CAS No. 1464-20-6

3-Methylquinolin-8-yl benzoate

Cat. No.: B3241425
CAS No.: 1464-20-6
M. Wt: 263.29 g/mol
InChI Key: GSSKNGDDHHJDKL-UHFFFAOYSA-N
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Description

3-Methylquinolin-8-yl benzoate is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and benzoic acid, a simple aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinolin-8-yl benzoate typically involves the esterification of 3-methylquinolin-8-ol with benzoic acid or its derivatives. One common method is to react 3-methylquinolin-8-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and optimized reaction conditions would apply. Industrial processes would likely focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methylquinolin-8-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) can be employed under appropriate conditions.

Major Products

    Oxidation: 3-Methylquinolin-8-yl benzoic acid.

    Reduction: 3-Methylquinolin-8-yl benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methylquinolin-8-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylquinolin-8-yl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    3-Methylquinoline: Similar structure but lacks the ester group, affecting its reactivity and applications.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.

Uniqueness

3-Methylquinolin-8-yl benzoate is unique due to the presence of both the quinoline and benzoate moieties, which confer distinct chemical and biological properties. Its ester linkage allows for specific interactions and reactivity that are not observed in its parent compounds .

Properties

IUPAC Name

(3-methylquinolin-8-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-10-14-8-5-9-15(16(14)18-11-12)20-17(19)13-6-3-2-4-7-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSKNGDDHHJDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC(=O)C3=CC=CC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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